2-chloro-N-(3,4-dimethylphenyl)benzamide
Description
Significance of Benzamide (B126) Scaffolds in Organic Chemistry and Material Science
The benzamide framework is considered a "privileged scaffold" in medicinal chemistry, a term for molecular structures that can serve as ligands for a diverse range of biological receptors. nih.gov This versatility is due to the amide bond's stability and its ability to act as both a hydrogen bond donor and acceptor. researchgate.net Consequently, benzamide derivatives are integral to numerous pharmaceuticals, exhibiting a wide spectrum of pharmacological effects, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netnih.gov A number of commercial drugs are based on the substituted benzamide structure. wikipedia.org
Beyond medicine, these compounds are valuable building blocks in organic synthesis, serving as intermediates for creating more complex molecules. researchgate.net Their applications also extend to material science, where they can be incorporated into polymeric materials. researchgate.net The amide bond is one of the most important functional groups in organic chemistry, playing a crucial role in biochemistry and the life sciences. researchgate.net
Overview of Halogenated and Alkyl-Substituted Anilides in Amide Chemistry
The properties of benzamides can be finely tuned by adding different chemical groups to their structure. Halogenated and alkyl-substituted anilides are two important subclasses that demonstrate the impact of such modifications.
Halogenated Anilides: The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) is a common strategy in drug discovery. researchgate.net Halogenation can alter a molecule's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its biological activity or optimizing its behavior in a biological system. researchgate.net In crystal engineering, the type of halogen influences molecular assembly, with the structural impact increasing in the order of Cl < Br < I. nih.gov
Alkyl-Substituted Anilides: The addition of alkyl groups (like methyl or ethyl) to the anilide ring also has a significant effect on the molecule's properties. masterorganicchemistry.com Alkyl substitutions can influence the strength of intermolecular interactions, such as hydrogen bonds. nih.gov The size and position of the alkyl group can either increase or decrease hydrogen bond strength, thereby affecting the compound's physical characteristics and how it arranges itself in a solid state. nih.gov
Rationale for Comprehensive Study of 2-Chloro-N-(3,4-dimethylphenyl)benzamide
The specific compound This compound has been the subject of detailed structural analysis to understand the precise effects of its substituents on the geometry of the benzanilide (B160483) framework. nih.govnih.gov The primary goal of such research is to explore how the presence of a chlorine atom on the benzoyl ring and two methyl groups on the aniline (B41778) ring influences the molecule's conformation and crystal packing. nih.gov
Crystallographic studies provide valuable data on the molecule's three-dimensional structure. In the case of this compound, it was found that the two benzene (B151609) rings are twisted relative to each other, forming a significant dihedral angle of 80.8°. nih.govnih.gov Furthermore, the study revealed that in the crystal structure, molecules are linked by intermolecular hydrogen bonds, forming chains. nih.govnih.gov This detailed structural information contributes to a fundamental understanding of how substituent effects dictate molecular architecture in the solid state. nih.gov
Detailed Research Findings
The comprehensive study of this compound yielded precise data regarding its crystal structure and refinement parameters. These findings are crucial for understanding the compound's solid-state behavior.
Crystal Data for this compound
The following table summarizes the crystallographic data obtained for the compound.
| Parameter | Value |
| Chemical Formula | C₁₅H₁₄ClNO |
| Formula Weight | 259.72 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 20.893 (2) |
| b (Å) | 7.259 (1) |
| c (Å) | 8.970 (1) |
| β (°) | 91.95 (1) |
| Volume (ų) | 1359.6 (3) |
| Z | 4 |
| Radiation type | Mo Kα |
| Temperature (K) | 293 |
| Data sourced from reference nih.gov |
Structure Refinement Details
The refinement data provides insight into the quality of the crystallographic analysis.
| Parameter | Value |
| R[F² > 2σ(F²)] | 0.076 |
| wR(F²) | 0.217 |
| Goodness-of-fit (S) | 1.10 |
| Reflections collected | 4865 |
| Independent reflections | 2489 |
| Parameters | 168 |
| H-atom treatment | Mixture of independent and constrained refinement |
| Data sourced from reference nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(3,4-dimethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-10-7-8-12(9-11(10)2)17-15(18)13-5-3-4-6-14(13)16/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBARNARTCXPMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136926-07-3 | |
| Record name | 2-CHLORO-3',4'-BENZOXYLIDIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways for 2 Chloro N 3,4 Dimethylphenyl Benzamide
Established Synthetic Routes for Benzamide (B126) Formation
The creation of the amide bond is a fundamental transformation in organic chemistry, and several reliable methods have been established for the synthesis of benzanilides like 2-chloro-N-(3,4-dimethylphenyl)benzamide.
Amidation Reactions Employing Acid Chlorides and Aniline (B41778) Derivatives
The most direct and widely employed method for synthesizing N-arylbenzamides is the acylation of an aniline derivative with a benzoyl chloride. This reaction, often a variant of the Schotten-Baumann reaction, is highly efficient. For the synthesis of this compound, this involves the reaction between 2-chlorobenzoyl chloride and 3,4-dimethylaniline (B50824). nih.govnih.gov
The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of the 3,4-dimethylaniline attacks the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. sigmaaldrich.com The subsequent elimination of a chloride ion and a proton (typically scavenged by a base) yields the final benzamide product. The presence of the ortho-chloro group on the benzoyl chloride can influence the reaction rate and the conformational properties of the final product. nih.gov
Table 1: Reactants for Primary Synthesis of this compound
| Reactant | Chemical Formula | Molecular Weight ( g/mol ) | Role |
|---|---|---|---|
| 2-Chlorobenzoyl chloride | C₇H₄Cl₂O | 175.01 nih.gov | Acylating Agent |
| 3,4-Dimethylaniline | C₈H₁₁N | 121.18 | Nucleophile |
| Base (e.g., Pyridine) | C₅H₅N | 79.10 | Acid Scavenger |
| Solvent (e.g., DCM) | CH₂Cl₂ | 84.93 | Reaction Medium |
Alternative Synthetic Strategies for Benzamide Linkages
While the acid chloride route is robust, alternative strategies offer advantages, such as avoiding the preparation of moisture-sensitive acid chlorides.
One common alternative involves the direct coupling of a carboxylic acid with an aniline using a coupling agent. For instance, a similar compound, 2-chloro-N-(4-nitrophenyl)benzamide, was synthesized by reacting 2-chlorobenzoic acid and 4-nitroaniline (B120555) in the presence of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and 4-dimethylaminopyridine (B28879) (DMAP). chemicalbook.com This method is notable for its mild reaction conditions, proceeding at ambient temperature. chemicalbook.com
Table 2: Reagents for Alternative Synthesis via Carboxylic Acid Coupling chemicalbook.com
| Reagent | Abbreviation | Function |
|---|---|---|
| 2-Chlorobenzoic acid | - | Carboxylic Acid Source |
| 3,4-Dimethylaniline | - | Amine Source |
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride | EDCI | Coupling Agent |
| 4-Dimethylaminopyridine | DMAP | Catalyst |
| Dichloromethane (B109758) | DCM | Solvent |
More advanced, transition-metal-catalyzed methods have also been developed for the synthesis of related structures. A notable example is a nickel-catalyzed asymmetric reductive hydroarylation of vinyl amides. uzh.chresearchgate.netnih.gov This strategy forges the α-aryl C-N bond, offering a different synthetic pathway to access complex benzamide derivatives under mild conditions. uzh.chnih.gov
Optimization of Reaction Conditions and Yield
Maximizing the yield and purity of this compound requires careful optimization of several reaction parameters. The choice of base, solvent, temperature, and reaction time can significantly impact the outcome. scielo.brchemrxiv.org
For the classic acid chloride amidation, the base is crucial for neutralizing the HCl byproduct. While inorganic bases like sodium hydroxide (B78521) can be used, organic bases such as pyridine (B92270) or triethylamine (B128534) are often preferred for their solubility in organic solvents. The solvent choice depends on the solubility of the reactants and compatibility with the reaction conditions; dichloromethane (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are common options. scielo.brnih.gov
The table below illustrates a hypothetical optimization study for the synthesis, demonstrating how systematic variation of parameters can lead to an ideal reaction setup.
Interactive Table 1: Hypothetical Optimization of Reaction Conditions Users can sort the table by clicking on the headers to analyze the impact of each parameter on the reaction yield.
| Entry | Base (1.2 equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyridine | DCM | 25 | 4 | 85 |
| 2 | Triethylamine | DCM | 25 | 4 | 88 |
| 3 | None | DCM | 25 | 4 | 20 |
| 4 | Triethylamine | THF | 25 | 4 | 91 |
| 5 | Triethylamine | Acetonitrile | 25 | 4 | 87 |
| 6 | Triethylamine | THF | 0 | 6 | 85 |
| 7 | Triethylamine | THF | 40 | 2 | 93 |
| 8 | Triethylamine | THF | 40 | 1 | 89 |
As suggested by the data, the combination of triethylamine as the base in THF at a slightly elevated temperature could provide the highest yield in the shortest time. Such optimization studies are critical for developing efficient and scalable synthetic protocols. scielo.brnih.gov
Derivatization and Structural Modification of the Benzamide Scaffold
The modular nature of the benzamide synthesis allows for extensive derivatization by modifying either the aniline or the benzoyl precursor.
Strategies for Modification of the Aniline Moiety
The properties of the final compound can be systematically tuned by introducing different substituents on the aniline ring. This is achieved by using a substituted aniline as the starting material in the amidation reaction. Research on related benzanilides has explored a variety of substitution patterns on the aniline moiety to investigate their effects on the final structure and properties. nih.gov For example, using 3,4-dichloroaniline (B118046) instead of 3,4-dimethylaniline would yield N-(3,4-dichlorophenyl)-2-chlorobenzamide. nih.gov
Table 3: Examples of Benzamide Derivatives via Aniline Moiety Modification
| Aniline Precursor | Resulting Benzamide Product | Key Feature |
|---|---|---|
| 3,4-Dichloroaniline | N-(3,4-Dichlorophenyl)-2-chlorobenzamide nih.gov | Electron-withdrawing groups |
| 4-Nitroaniline | 2-Chloro-N-(4-nitrophenyl)benzamide chemicalbook.com | Strong electron-withdrawing group |
| Aniline | N-Phenyl-2-chlorobenzamide | Unsubstituted aniline core |
| 4-Methoxyaniline | 2-Chloro-N-(4-methoxyphenyl)benzamide ijpsr.info | Electron-donating group |
Strategies for Modification of the Benzoyl Moiety
Similarly, the benzoyl portion of the molecule can be readily modified by starting with a different substituted benzoyl chloride or benzoic acid. This allows for the exploration of electronic and steric effects originating from the acyl part of the molecule. Nickel-catalyzed synthesis of α-arylbenzamides has demonstrated high efficiency with a range of substituents on the benzamide ring, including both electron-donating and electron-withdrawing groups at various positions. uzh.ch
Table 4: Examples of Benzamide Derivatives via Benzoyl Moiety Modification uzh.ch
| Benzoyl Precursor | Resulting Benzamide Product | Substituent Position |
|---|---|---|
| 4-Chlorobenzoyl chloride | 4-Chloro-N-(3,4-dimethylphenyl)benzamide | Para |
| 4-Methoxybenzoyl chloride | 4-Methoxy-N-(3,4-dimethylphenyl)benzamide | Para |
| 4-(Trifluoromethyl)benzoyl chloride | 4-(Trifluoromethyl)-N-(3,4-dimethylphenyl)benzamide | Para |
| 3-Chlorobenzoyl chloride | 3-Chloro-N-(3,4-dimethylphenyl)benzamide | Meta |
| 4-Fluorobenzoyl chloride | 4-Fluoro-N-(3,4-dimethylphenyl)benzamide | Para |
These modifications are fundamental in structure-activity relationship (SAR) studies, where systematic changes to a lead compound's structure are made to optimize its biological or material properties.
Introduction of Heterocyclic Systems into the Benzamide Framework
Extensive research has been conducted on the synthesis and structural analysis of this compound. nih.govnih.gov However, based on currently available scientific literature, there is a notable lack of specific examples detailing the direct use of this compound as a precursor for the synthesis of heterocyclic systems.
While the molecular structure of this compound, including its crystal structure and the conformational arrangement of its substituent groups, has been a subject of investigation, its application in cyclization reactions to form heterocyclic rings does not appear to be a widely explored area of research. nih.govnih.gov
Conversely, studies on structurally analogous compounds, such as 2-chloro-N-p-tolylacetamide, have demonstrated the feasibility of utilizing the chloroacetamide moiety for the construction of various heterocyclic systems. For instance, 2-chloro-N-p-tolylacetamide has been shown to react with reagents like thiosemicarbazide (B42300) and semicarbazide, followed by condensation with aromatic aldehydes or ketones to form Schiff bases. These intermediates can then undergo cyclization to yield β-lactam derivatives. researchgate.net
A general pathway for such transformations is outlined below:
Reaction Scheme:
Amine Acylation:
p-Toluidine is reacted with chloroacetyl chloride to produce 2-chloro-N-p-tolylacetamide. researchgate.net
Formation of Thiosemicarbazide/Semicarbazide Adducts:
The resulting 2-chloro-N-p-tolylacetamide is treated with thiosemicarbazide or semicarbazide. researchgate.net
Schiff Base Formation:
The adducts from the previous step are reacted with various aromatic aldehydes or ketones to form the corresponding Schiff bases. researchgate.net
Cyclization to β-Lactams:
The Schiff bases are then treated with chloroacetyl chloride in the presence of a base, such as triethylamine, in a solvent like dioxane to induce cyclization and form β-lactam rings. researchgate.net
This multi-step synthesis highlights a potential route for incorporating heterocyclic moieties, although it has been documented for a related analogue rather than this compound itself. The reactivity of the α-chloro-substituted amide provides the synthetic handle for these transformations.
Despite the structural similarities, the electronic and steric effects of the 3,4-dimethylphenyl group in the target compound, compared to the p-tolyl group, could influence its reactivity and the feasibility of analogous synthetic pathways. Further research would be necessary to explore and establish methodologies for the introduction of heterocyclic systems into the this compound framework.
Advanced Molecular and Crystal Structure Elucidation of 2 Chloro N 3,4 Dimethylphenyl Benzamide
Single Crystal X-ray Diffraction Analysis
The definitive solid-state structure of 2-chloro-N-(3,4-dimethylphenyl)benzamide was determined by single-crystal X-ray diffraction. nih.gov The compound crystallizes in the monoclinic space group P2₁/c. nih.gov The crystallographic data provides precise measurements of the unit cell dimensions and angles, which are fundamental parameters of its crystal lattice. nih.gov
Crystal Data for this compound
| Parameter | Value |
|---|---|
| Formula | C₁₅H₁₄ClNO |
| Molecular Weight | 259.72 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 20.893(2) Å |
| b | 7.259(1) Å |
| c | 8.970(1) Å |
| β | 91.95(1)° |
| Volume | 1359.6(3) ų |
| Z | 4 |
Data sourced from Gowda et al. (2011). nih.gov
The mean planes of the 2-chlorophenyl ring and the 3,4-dimethylphenyl ring are not coplanar. They are twisted with respect to each other, forming a substantial dihedral angle of 80.8(2)°. nih.govnih.gov This pronounced rotation is a defining feature of the molecule's conformation in the solid state. nih.gov
Specifically, the orientation relative to the substituents on the rings is also well-defined. The carbonyl (C=O) bond is positioned anti to the ortho-chloro substituent on the benzoyl ring. nih.govnih.gov In the other ring, the amide N–H bond is oriented anti to the methyl group at the meta-position of the 3,4-dimethylphenyl ring. nih.govnih.gov The inclination of the amide group relative to the aromatic rings is detailed by several key torsional angles. nih.gov
Selected Torsional Angles for this compound
| Torsion Angle | Value (°) |
|---|---|
| C9–C8–C7–N1 | 120.2(5) |
| C13–C8–C7–N1 | -62.7(5) |
| C2–C1–N1–C7 | -40.1(7) |
| C6–C1–N1–C7 | 139.5(7) |
Atom numbering corresponds to the scheme in Gowda et al. (2011). nih.gov
The specific conformation of the molecule facilitates close proximity between certain atoms, leading to notable intramolecular interactions.
The arrangement of molecules within the crystal lattice is directed by specific and repeating intermolecular forces. In the case of this compound, hydrogen bonding is the primary interaction that governs the crystal packing. nih.govnih.gov
The crystal structure is dominated by intermolecular N–H···O hydrogen bonds. nih.gov In this motif, the hydrogen atom of the amide group (N–H) of one molecule forms a hydrogen bond with the carbonyl oxygen atom (C=O) of an adjacent molecule. nih.gov This interaction systematically links the molecules together, forming prominent, column-like chains that extend along the b-axis of the unit cell. nih.govnih.gov This repeating hydrogen-bonding pattern is the key organizing principle in the formation of the supramolecular architecture of the crystal. nih.gov
Hydrogen Bond Geometry
| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) | Symmetry Code |
|---|---|---|---|---|---|
| N1–H1···O1 | 0.86(2) | 2.11(2) | 2.946(5) | 164(5) | x, -y+3/2, z-1/2 |
Data and symmetry operation sourced from Gowda et al. (2011). nih.gov
Intermolecular Interactions and Crystal Packing Motifs
Polymorphism and Solid-State Characteristics
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical and chemical properties. A review of the available scientific literature reveals no specific studies dedicated to the investigation of polymorphism for this compound. The known structural data corresponds to a single crystal form grown from an ethanolic solution, which crystallizes in the monoclinic space group P2₁/c. nih.gov
In Depth Spectroscopic Characterization for Structural Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Analysis
NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule. It provides information on the chemical environment of individual atoms, their connectivity, and spatial relationships.
A ¹H NMR spectrum for 2-chloro-N-(3,4-dimethylphenyl)benzamide would be expected to show distinct signals for the amide proton (N-H), the aromatic protons on both the 2-chlorobenzoyl and the 3,4-dimethylphenyl rings, and the protons of the two methyl groups. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns would reveal adjacent proton-proton couplings. However, specific chemical shift values for these protons are not available in the reviewed literature.
The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all non-equivalent carbon atoms in the molecule. This would include the carbonyl carbon of the amide group, the aromatic carbons (both those with and without attached protons), and the carbons of the two methyl groups. The chemical shifts would be indicative of the electronic environment of each carbon atom. This specific data is not publicly available.
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) would provide deeper structural insights. COSY would confirm proton-proton couplings, HMQC would correlate proton signals with their directly attached carbon atoms, and NOESY would reveal through-space proximity of protons, helping to confirm the molecule's conformation. While crystallographic data has established that the N-H and C=O bonds are in an anti conformation, nih.gov NOESY data would provide conformational information in solution. No data from such advanced NMR experiments for this compound were found.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
The N-H bond of the amide group would exhibit a characteristic stretching vibration. Typically, for secondary amides, this appears in the region of 3500-3100 cm⁻¹. The exact position can indicate the extent of hydrogen bonding in the solid state or in solution. While intermolecular N-H···O hydrogen bonds have been confirmed by X-ray diffraction, nih.gov the specific frequency of this vibration for this compound is not reported in the available sources.
The stretching vibration of the carbonyl (C=O) bond in the amide group is a strong and characteristic absorption in the IR spectrum, typically found between 1700 and 1630 cm⁻¹. Its precise location is sensitive to the electronic effects of its substituents and hydrogen bonding. This specific value for the title compound is unavailable.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy of this compound provides critical insights into its electronic structure. The molecule's absorption of UV-Vis radiation is governed by the promotion of electrons from lower energy molecular orbitals to higher energy ones. The primary chromophores responsible for these electronic transitions are the substituted benzene (B151609) rings and the carbonyl group within the amide linkage.
The UV-Vis spectrum of an aromatic amide like this compound is primarily characterized by two types of electronic transitions: π→π* (pi to pi star) and n→π* (n to pi star). youtube.comlibretexts.org The π→π* transitions originate from the aromatic rings and the C=O double bond, where an electron is excited from a bonding π orbital to an antibonding π* orbital. These transitions are typically high-intensity (high molar absorptivity, ε) and are responsible for the strong absorption bands in the spectrum. libretexts.org The n→π* transitions involve the excitation of a non-bonding electron (from the lone pairs on the oxygen and nitrogen atoms of the amide group) to an antibonding π* orbital of the carbonyl group. researchgate.net These transitions are generally much weaker in intensity than π→π* transitions. libretexts.org
The molecular structure, featuring a 2-chlorobenzoyl moiety linked to a 3,4-dimethylaniline (B50824) moiety, creates a complex conjugated system. The electronic properties of this system are influenced by the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the two methyl groups. This substitution pattern can lead to intramolecular charge-transfer (CT) phenomena upon electronic excitation, where electron density shifts from the electron-rich dimethylphenyl ring (the donor) to the electron-deficient chlorobenzoyl ring (the acceptor). researchgate.netacs.org Such CT transitions are a characteristic feature of donor-acceptor substituted benzanilides. acs.org
Detailed research on substituted benzanilides indicates that their spectra typically show multiple absorption bands. researchgate.net The main absorption bands for this compound are expected to arise from the π→π* transitions of the benzoyl and phenyl electronic systems. The presence of substituents (Cl, CH₃) and the conjugation between the rings through the -CONH- bridge typically result in bathochromic (red) shifts compared to unsubstituted benzene or benzamide (B126). nist.gov For example, studies on similar 2-chlorobenzanilides reveal strong absorption bands in the 220-270 nm range. researchgate.net The weaker n→π* transition is often observed as a shoulder on the tail of the more intense π→π* bands.
The electronic transitions can be further elucidated by theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), which can predict the absorption wavelengths (λmax), oscillator strengths, and the nature of the molecular orbitals involved (e.g., HOMO to LUMO transitions). researchgate.netmdpi.com
A representative summary of the expected electronic absorption data for this compound in a non-polar solvent is presented below.
| Expected λmax (nm) | Molar Absorptivity (ε) (L·mol-1·cm-1) | Transition Type | Assignment |
|---|---|---|---|
| ~215-230 | High (~15,000 - 25,000) | π→π | Electronic transition of the chlorobenzoyl system |
| ~260-275 | Moderate (~8,000 - 15,000) | π→π | Electronic transition of the dimethylphenyl system / Intramolecular Charge Transfer (CT) |
| ~300-320 | Low (<2,000) | n→π* | Transition involving non-bonding electrons of the amide carbonyl group |
The solvent environment can significantly influence the position of these absorption bands. An increase in solvent polarity typically causes a bathochromic (red) shift for π→π* transitions and a hypsochromic (blue) shift for n→π* transitions. libretexts.orgyoutube.com This solvatochromic behavior is a key diagnostic tool for assigning the nature of the observed electronic transitions. uobabylon.edu.iq
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-chloro-N-(3,4-dimethylphenyl)benzamide, DFT calculations are essential for optimizing the molecular geometry and understanding its electronic characteristics. These calculations help to confirm experimental findings, such as those from X-ray crystallography, and to predict properties that are difficult to measure experimentally. nanobioletters.com
The three-dimensional structure of this compound is defined by the spatial arrangement of its atoms and the rotational freedom around its single bonds. Experimental analysis through X-ray crystallography has determined the preferred conformation of the molecule in the solid state. nih.gov
The orientation of the two aromatic rings relative to each other is a defining characteristic. The benzoyl ring and the 3,4-dimethylphenyl ring are not coplanar. Instead, the mean planes of the two rings are twisted, forming a significant dihedral angle of 80.8(2)°. nih.govnih.gov This twisted conformation is influenced by the substituents on the rings. Specifically, the conformation of the N—H bond is anti to the meta-methyl group of the aniline (B41778) ring, while the C=O bond is anti to the ortho-chloro substituent on the benzoyl ring. nih.govnih.gov In the crystal structure, molecules are linked by intermolecular N—H⋯O hydrogen bonds, which form chains. nih.gov
Table 1: Key Conformational Parameters for this compound
| Parameter | Description | Value | Reference |
|---|---|---|---|
| Dihedral Angle | The angle between the mean planes of the benzoyl and 3,4-dimethylphenyl rings. | 80.8(2)° | nih.govnih.gov |
| N-H / C=O Conformation | The relative orientation of the N-H and C=O bonds in the amide group. | Anti | nih.gov |
| C=O / ortho-Cl Conformation | The relative orientation of the carbonyl bond and the chlorine atom. | Anti | nih.govnih.gov |
| N-H / meta-CH₃ Conformation | The relative orientation of the N-H bond and the methyl group at the 3-position. | Anti | nih.govnih.gov |
| Intermolecular Bonding | The type of bonding that links molecules in the crystal lattice. | N—H⋯O Hydrogen Bonds | nih.gov |
This interactive table summarizes the key structural features determined from crystallographic studies.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, being the innermost orbital without electrons, acts as an electron acceptor (electrophile). youtube.com
For this compound, the distribution and energies of these orbitals dictate its reactivity.
HOMO: The HOMO is expected to be located primarily on the electron-rich 3,4-dimethylphenylaniline moiety. The nitrogen atom of the amide group and the aromatic ring with its electron-donating methyl groups contribute significantly to the energy and density of the HOMO.
LUMO: The LUMO is likely centered on the electron-deficient 2-chlorobenzoyl portion of the molecule. The electron-withdrawing effects of the carbonyl group (C=O) and the chlorine atom lower the energy of the LUMO, making this part of the molecule susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. rsc.org DFT calculations can precisely determine the energies of these orbitals and map their electron density distributions across the molecule.
DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results for structural validation. nanobioletters.com For this compound, experimental characterization was performed using infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov
Theoretical calculations can simulate these spectra:
IR Spectroscopy: DFT can calculate the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of bonds, such as the C=O and N-H stretches of the amide group, and C-Cl and C-H vibrations. Comparing the calculated vibrational spectrum with the experimental IR spectrum helps to confirm the presence of specific functional groups and validate the optimized molecular structure. scielo.br
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. niscpr.res.in The accuracy of these predictions relies on the quality of the computational method and basis set used. For this compound, DFT would predict distinct signals for the protons and carbons of the two different aromatic rings, the methyl groups, and the amide proton, providing a theoretical counterpart to the experimental data.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (if applicable to non-clinical targets)
Molecular docking and molecular dynamics (MD) are computational techniques used to predict how a molecule (ligand) binds to a target, typically a protein, and the stability of the resulting complex. researchgate.netrsc.org While many studies use these methods to investigate interactions with clinical targets like enzymes or receptors, nih.govresearchgate.net they are also applicable to non-clinical targets such as transport proteins or materials.
Currently, there are no specific molecular docking or dynamics simulation studies in the public domain for this compound against non-clinical targets. However, if such a study were to be conducted, it would involve computationally placing the molecule into the binding site of a target protein. The simulation would then calculate the most likely binding pose and estimate the binding affinity. The analysis would focus on identifying key interactions, such as hydrogen bonds between the amide group and target residues, and hydrophobic interactions involving the aromatic rings and the chloro-substituent. researchgate.net MD simulations could further be used to assess the stability of this binding pose over time. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Contributions to Activity
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. chalcogen.ro By identifying key molecular properties, or "descriptors," QSAR models can predict the activity of new, unsynthesized compounds and guide the design of more potent molecules. nih.govmdpi.com
No specific QSAR models have been published for a series of compounds focused on this compound. Developing such a model would require a dataset of structurally similar benzamides with measured activity against a specific target.
In a hypothetical QSAR model for a series including this compound, several types of molecular descriptors would be critical to understanding its interactions. These descriptors quantify the physicochemical properties of the molecule that are believed to influence its activity. nih.gov
Table 2: Potential QSAR Descriptors for this compound
| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |
|---|---|---|
| Electronic | Dipole Moment, Partial Atomic Charges | Governs electrostatic interactions, hydrogen bonding potential, and overall polarity. |
| Steric/Topological | Molecular Volume, Surface Area, Shape Indices | Defines the size and shape of the molecule, influencing its fit into a binding site. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity, which affects membrane permeability and hydrophobic interactions. |
| Quantum-Chemical | HOMO/LUMO Energies, HOMO-LUMO Gap | Relates to the molecule's ability to participate in charge-transfer interactions and its chemical reactivity. |
| 3D-Field Based | H-Bond Donor/Acceptor Fields, Hydrophobic Fields | Maps the spatial regions around the molecule that are favorable for specific types of interactions. nih.gov |
This interactive table lists the types of descriptors that would likely be important for modeling the activity of this compound.
For this compound, hydrophobic descriptors related to the two aromatic rings and electronic descriptors for the amide linkage (as a hydrogen bond donor and acceptor) and the electronegative chlorine atom would be particularly influential in any QSAR model. nih.gov
Computational Approaches to SAR Studies
Computational chemistry provides powerful tools to elucidate the structure-activity relationships (SAR) of bioactive molecules, offering insights that can guide the synthesis of more potent and selective analogs. In the context of N-phenylbenzamide derivatives, which include the compound this compound, various computational techniques such as Quantitative Structure-Activity Relationship (QSAR), Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to understand the structural requirements for their biological activities. These methods are instrumental in predicting the activity of novel compounds and in providing a rational basis for drug design.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR models are mathematical equations that correlate the biological activity of a series of compounds with their physicochemical properties, which are quantified by molecular descriptors. researchgate.netresearchgate.net These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters. For N-phenylbenzamide and related benzamide (B126) derivatives, QSAR studies have been instrumental in identifying the key molecular features that govern their efficacy against various biological targets, including bacteria and cancer cells. nih.govnih.govimrpress.com
A common approach in QSAR is the use of Density Functional Theory (DFT) to calculate quantum chemical descriptors. nih.gov DFT-based QSAR studies on N-phenylbenzamides have revealed that descriptors such as molecular weight, total energy, and electrophilicity index are significant contributors to their antibacterial activity. nih.gov For instance, the electrophilicity index has been shown to be crucial for activity against Gram-positive bacteria, suggesting that electrostatic interactions play a dominant role. nih.gov In contrast, for Gram-negative bacteria, descriptors like molar refractivity and the partition coefficient (logP) are more influential, indicating the importance of steric and hydrophobic interactions. nih.gov
The development of a robust QSAR model typically involves the following steps:
Selection of a dataset of compounds with known biological activities.
Calculation of a wide range of molecular descriptors for each compound.
Division of the dataset into a training set for model development and a test set for external validation.
Application of statistical methods, such as multiple linear regression (MLR), to derive a mathematical equation relating the descriptors to the biological activity.
Validation of the model's predictive power using statistical metrics like the correlation coefficient (R²), cross-validated correlation coefficient (q²), and predictive correlation coefficient for the test set (R²pred).
The following table presents a hypothetical QSAR model for a series of N-phenylbenzamide derivatives, illustrating the type of data generated in such studies.
| Descriptor | Coefficient | Description | Contribution to Activity |
| logP | 0.45 | Octanol-water partition coefficient | Positive correlation; increased hydrophobicity enhances activity. |
| LUMO | -0.21 | Energy of the Lowest Unoccupied Molecular Orbital | Negative correlation; a lower LUMO energy, indicating greater electrophilicity, is favorable. |
| MR | 0.12 | Molar Refractivity | Positive correlation; suggests that bulkier groups may be beneficial, likely due to increased van der Waals interactions with the target. |
| TPSA | -0.33 | Topological Polar Surface Area | Negative correlation; indicates that lower polarity is preferred, which may facilitate cell membrane penetration. |
This table is a representative example and does not correspond to a specific published QSAR model.
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)
CoMFA and CoMSIA are 3D-QSAR techniques that provide a more detailed, three-dimensional understanding of the SAR by analyzing the steric and electrostatic fields surrounding a set of aligned molecules. nih.govnih.gov These methods generate contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease biological activity.
In a typical CoMFA study, the molecules are placed in a 3D grid, and the steric and electrostatic interaction energies with a probe atom are calculated at each grid point. nih.gov These energies constitute the molecular fields, which are then correlated with the biological activity using partial least squares (PLS) regression. The results are presented as contour maps, where different colored polyhedra indicate regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. researchgate.net
CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This provides a more comprehensive picture of the molecular properties influencing the interaction with a biological target.
For N-phenylbenzamide derivatives, CoMFA and CoMSIA studies have provided valuable insights into their antimicrobial activity. For example, analysis of the contour maps for activity against Gram-positive bacteria has suggested that an electropositive group on one of the benzene (B151609) rings and an electronegative group near the carbonyl oxygen are desirable for enhanced activity. nih.gov For activity against Gram-negative bacteria, the contour maps have indicated that a hydrophobic group at the meta position of one ring, a bulky group at the ortho position, and a smaller group at the para position would be beneficial. nih.gov
The statistical validation of CoMFA and CoMSIA models is crucial and is typically reported with parameters such as q², r², and r²pred. The relative contributions of the different fields (steric, electrostatic, etc.) are also determined, providing a quantitative measure of their importance.
Below is an example of a data table summarizing the results of a hypothetical CoMFA and CoMSIA analysis for a series of benzamide derivatives.
| 3D-QSAR Model | q² | r² | r²pred | Field Contributions (%) |
| CoMFA | 0.634 | 0.936 | 0.812 | Steric: 55%, Electrostatic: 45% |
| CoMSIA | 0.642 | 0.858 | 0.835 | Steric: 25%, Electrostatic: 30%, Hydrophobic: 20%, H-bond Donor: 15%, H-bond Acceptor: 10% |
This table is a representative example compiled from typical values found in 3D-QSAR studies of benzamide analogs. nih.govnih.gov
These computational approaches, by providing detailed insights into the structure-activity relationships of N-phenylbenzamide compounds, play a critical role in the rational design of new and more effective derivatives.
Structure Activity Relationship Sar and Biological Explorations in Pre Clinical Contexts
Correlating Structural Features with Molecular Recognition
The three-dimensional arrangement of a molecule is critical for its ability to be recognized by and bind to a biological target. For 2-chloro-N-(3,4-dimethylphenyl)benzamide, X-ray crystallography has provided precise data on its solid-state conformation. nih.gov A key feature of its structure is the spatial relationship between its two aromatic rings. The mean planes of the 2-chlorobenzoyl ring and the 3,4-dimethylphenyl ring are twisted relative to each other, forming a significant dihedral angle of 80.8°. nih.gov This pronounced twist creates a specific, non-planar molecular shape that influences how the molecule can fit into a protein's binding site.
Furthermore, the conformation of the central amide linkage is well-defined. The N-H bond is oriented in an anti position relative to the meta-methyl group on the aniline (B41778) ring. nih.gov Similarly, the carbonyl (C=O) bond is anti to the ortho-chloro substituent on the benzoyl ring. nih.gov This specific arrangement minimizes steric hindrance and dictates the orientation of the hydrogen bond donor (N-H) and acceptor (C=O) groups, which are crucial for molecular recognition.
Table 1: Crystallographic and Conformational Data for this compound Data sourced from Rodrigues et al. (2011) nih.gov
| Structural Feature | Observation |
| Dihedral Angle | 80.8° between the mean planes of the two benzene (B151609) rings. |
| N-H Bond Conformation | anti to the meta-methyl group of the aniline ring. |
| C=O Bond Conformation | anti to the ortho-chloro group of the benzoyl ring. |
Mechanistic Studies of Molecular Interactions at Pre-clinical Levels
At the molecular level, the interaction of a ligand like this compound with its biological target is governed by a combination of non-covalent forces. The crystallographic study of the compound reveals that in its solid state, molecules are linked by intermolecular N-H···O hydrogen bonds, forming distinct chains. nih.gov This demonstrates the fundamental capability of the benzamide's amide group to engage in hydrogen bonding, a primary mechanism for binding to amino acid residues (such as serine or asparagine) in a protein target.
Broader in-silico and pre-clinical studies on aryl benzamide (B126) derivatives confirm the importance of several types of interactions:
Hydrogen Bonds : The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. These interactions are consistently identified as key anchoring points in ligand-receptor binding. mdpi.com
Hydrophobic Interactions : The two aromatic rings (chlorophenyl and dimethylphenyl) are hydrophobic and can interact favorably with non-polar pockets within a binding site, engaging with hydrophobic amino acid residues like isoleucine, valine, and alanine. mdpi.com
π-π Stacking : The electron-rich aromatic rings can engage in π-π stacking interactions with aromatic residues of a target protein, such as tryptophan, tyrosine, or phenylalanine, further stabilizing the ligand-receptor complex. mdpi.com
Molecular docking simulations of various benzamide derivatives consistently show that these interactions—hydrophobic forces, hydrogen bonds, and π-π stacking—work in concert to stabilize the ligand in its optimal binding conformation within a receptor. mdpi.com
Investigation of the Benzamide Scaffold's Contribution to Specific Biological Activities (e.g., enzyme inhibition, receptor binding, without efficacy data)
The benzamide scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. indexcopernicus.commdpi.com Its utility stems from its rigid, yet conformationally defined, structure and its capacity for hydrogen bonding. The amide linkage is a bio-isostere of the peptide bond, allowing it to mimic natural substrates and interact with the active sites of enzymes or the binding sites of receptors. nih.gov
The benzamide core is integral to compounds designed for various biological roles, including:
Enzyme Inhibition : Benzamide derivatives have been extensively studied as inhibitors of enzymes like histone deacetylases (HDACs) and urease. nih.govacs.org The scaffold positions key functional groups to interact with the enzyme's active site, often involving chelation with metal ions or hydrogen bonding with catalytic residues. researchgate.net
Receptor Binding : The scaffold is found in ligands for numerous receptors, including sigma-1 receptors (S1R) and metabotropic glutamate receptors (mGluR5). mdpi.comnih.govnih.gov Its structure provides a framework for orienting substituents that confer specificity and affinity for a particular receptor subtype.
The amide group itself is a critical functional component, as it can readily form hydrogen bonds with the activated parts of target enzymes, contributing significantly to binding affinity. mdpi.com
The biological activity of the benzamide scaffold is highly tunable through the modification of substituents on its two aromatic rings. In this compound, the substituents are a chloro group and two methyl groups.
Electron-Withdrawing Groups : The chlorine atom at the 2-position of the benzoyl ring is an electron-withdrawing group. Structure-activity relationship studies on other series of benzamides have shown that the presence and position of such groups can be critical. For instance, in certain fungicidal compounds, introducing an electron-withdrawing group to the benzoyl ring was found to be advantageous for activity. nih.gov The ortho-positioning of the chlorine also sterically influences the rotation of the phenyl ring and the conformation of the amide bond, which can be crucial for fitting into a constrained binding pocket. nih.gov
Electron-Donating Groups : The 3,4-dimethyl substitution on the N-phenyl (aniline) ring involves electron-donating groups. The substitution pattern on this ring is often a key determinant of selective biological activity. nih.gov The size, position, and electronic nature of these groups define the shape of this part of the molecule, affecting its interaction with the target. For example, in one study on HDAC inhibitors, molecules with a methyl group at a specific position on this ring possessed selective antiproliferative activity. nih.gov
The interplay between the electronic effects (withdrawing vs. donating) and the steric properties of these substituents ultimately dictates the binding affinity and specificity of the molecule.
Based on SAR studies of benzamide derivatives, several design principles have been established to modulate their molecular activity in a pre-clinical context.
Systematic Substitution : Modifying the substituents on either aromatic ring is a primary strategy. This can involve altering their electronic nature (e.g., replacing chlorine with fluorine or a trifluoromethyl group) or their steric bulk (e.g., using larger alkyl groups) to probe interactions within a binding site. nih.gov
Conformational Constraint : While the core benzamide is relatively rigid, introducing substituents that lock the molecule into a specific conformation can enhance binding affinity. This can be achieved through intramolecular hydrogen bonds or by introducing bulky groups that restrict bond rotation. acs.org
These principles provide a rational framework for the iterative process of lead optimization, where derivatives of a core scaffold like this compound are designed, synthesized, and tested to achieve a desired biological activity profile. nih.gov
Table 2: General Impact of Substituents on Benzamide Scaffold Activity This table synthesizes general principles from multiple SAR studies. nih.govnih.gov
| Modification | Potential Impact on Molecular Activity | Rationale |
| Addition of Electron-Withdrawing Groups (e.g., -Cl, -F, -CF₃) to Benzoyl Ring | Can enhance or decrease activity depending on the target. | Alters the acidity of the amide N-H and the electron density of the carbonyl, affecting hydrogen bonding potential. |
| Addition of Electron-Donating Groups (e.g., -CH₃, -OCH₃) to N-Phenyl Ring | Modulates hydrophobic interactions and electronic properties. | Can improve fit in hydrophobic pockets and alter the electronic character of the ring system. |
| Varying Substituent Position (ortho, meta, para) | Can significantly change binding affinity and selectivity. | Alters the vector and reach of the functional group, potentially forming new, beneficial interactions or causing steric clashes. |
Potential Applications in Non Biological Chemical Systems
Utilization in Chemical Synthesis and Reagent Development
While direct applications of 2-chloro-N-(3,4-dimethylphenyl)benzamide as a commercial reagent are not extensively documented, its foundational structure as a substituted benzamide (B126) makes it a relevant model for understanding and developing new synthetic methodologies. Benzamides are recognized as crucial building blocks in organic synthesis. researchgate.net
Research into related N-aryl amides demonstrates their utility as precursors for a variety of valuable chemical entities. For instance, palladium-catalyzed hydroarylation of N-propargyl benzamides has been shown to be an efficient method for synthesizing N-allylbenzamides, which are important intermediates for creating oxazolines. acs.org Oxazolines are a class of five-membered heterocyclic compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. acs.org This suggests that this compound could potentially be modified to participate in similar catalytic cycles to produce novel heterocyclic structures.
Furthermore, protocols for the ortho-benzylation of N-aryl amides have been developed, leading to the synthesis of diarylmethane amides and dibenzoazepines. acs.org These methods often utilize the amide group to direct C-H activation, showcasing the synthetic versatility of the benzamide scaffold. acs.orgresearchgate.net The specific substituents on this compound would influence the regioselectivity and efficiency of such transformations.
The synthesis of this compound itself is typically achieved through standard amide bond formation reactions, such as the reaction of 2-chlorobenzoyl chloride with 3,4-dimethylaniline (B50824). nih.gov Variations of this process are used to produce a wide array of substituted benzamides for various research applications. mdpi.com
Exploration as Ligands in Coordination Chemistry (if applicable)
The molecular structure of this compound contains potential coordination sites, specifically the nitrogen and oxygen atoms of the amide linkage, making it a candidate for exploration as a ligand in coordination chemistry. Benzamides, in general, have been reported as effective chelating agents. researchgate.net The ability of the amide group to coordinate with metal ions is a well-established principle in coordination chemistry.
While specific studies detailing the coordination complexes of this compound are not prevalent, the broader class of N-aryl benzamides has been investigated. The substituents on both the benzoyl and aniline (B41778) rings can influence the electronic properties and steric environment of the coordination site, thereby affecting the stability and geometry of the resulting metal complexes. For example, the presence of the ortho-chloro substituent on the benzoyl ring and the dimethyl groups on the phenyl ring would modulate the electron density on the amide oxygen and nitrogen, and create specific steric constraints around the metal center.
The coordination of substrates to a metal center is a critical step in many catalytic processes, including aryl-halide bond activation. elsevierpure.com The study of how ligands like substituted benzamides influence the coordination sphere of a metal catalyst is an active area of research. The insights gained from such studies can lead to the development of new catalysts with enhanced reactivity and selectivity.
Role in Materials Science (if applicable to polymers, crystals, etc.)
The solid-state properties of this compound, particularly its crystal structure, are of significant interest in the field of materials science and crystal engineering. The arrangement of molecules in the crystalline lattice is dictated by non-covalent interactions, primarily hydrogen bonding, which can influence the material's physical properties. acs.org
Detailed crystallographic studies of this compound have been conducted. nih.govnih.gov In its crystalline form, molecules of this compound are linked by intermolecular N—H⋯O hydrogen bonds, forming column-like chains. nih.govnih.gov The conformation of the molecule is characterized by a significant dihedral angle between the mean planes of the two benzene (B151609) rings, which has been measured at 80.8 (2)°. nih.govnih.gov This twisted conformation is a key structural feature.
The study of how substituents affect the crystal packing and conformation of benzanilides is crucial for designing functional materials with desired properties. nih.govnih.gov For example, research on fluorinated benzamides has shown that strategic substitution can suppress disorder within the crystal lattice, a common issue that can negatively impact a material's electronic and mechanical properties. acs.org
The specific arrangement of this compound in the solid state, including its hydrogen bonding network and molecular conformation, provides a blueprint for the rational design of new crystalline materials. By understanding the structure-property relationships in this and related molecules, scientists can aim to create materials with tailored optical, electronic, or mechanical characteristics.
Compound Data Tables
Table 1: Crystallographic Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₄ClNO | nih.gov |
| Molecular Weight | 259.72 g/mol | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/n | researchgate.net |
| a (Å) | 20.893 (2) | nih.gov |
| b (Å) | 7.259 (1) | nih.gov |
| c (Å) | 8.970 (1) | nih.gov |
| β (°) | 91.95 (1) | nih.gov |
| Volume (ų) | 1359.6 (3) | nih.gov |
| Dihedral Angle (Benzene Rings) | 80.8 (2)° | nih.govnih.gov |
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Methodologies
While established methods exist for the synthesis of 2-chloro-N-(3,4-dimethylphenyl)benzamide, typically involving the acylation of 3,4-dimethylaniline (B50824) with 2-chlorobenzoyl chloride, future research could focus on developing more efficient, sustainable, and versatile synthetic strategies.
One promising direction is the exploration of catalytic, one-pot reactions that minimize waste and improve atom economy. For instance, methods utilizing N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and 4-dimethylaminopyridine (B28879) (DMAP) in solvents like dichloromethane (B109758) have been employed for the synthesis of other benzamide (B126) derivatives and could be optimized for this specific compound chemicalbook.com. The development of novel coupling reagents or catalytic systems that can operate under milder conditions, in greener solvents (e.g., water or bio-based solvents), and with lower catalyst loading would represent a significant advance.
Furthermore, continuous flow chemistry presents an opportunity for the scalable and safe production of this compound. Flow synthesis can offer precise control over reaction parameters, leading to higher yields, improved purity, and reduced reaction times compared to traditional batch processes. Investigating the transition of the synthesis of this and related benzamides to flow-based systems is a logical next step for producing these compounds on a larger scale for further application-based research.
Another area of interest is the late-stage functionalization of the this compound scaffold. Developing methodologies that allow for the selective modification of the aromatic rings after the core amide has been constructed would provide rapid access to a diverse library of analogues for structure-activity relationship (SAR) studies.
Advanced Spectroscopic Techniques for Dynamic Studies
Future research should employ advanced spectroscopic techniques to probe these dynamics. Two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy, including techniques like NOESY and ROESY, can be used to study the solution-state conformation and the rotational dynamics around the amide bond and the single bonds connecting the aryl rings. These studies would reveal how the molecule's preferred conformation changes in different solvent environments and provide insight into the energetic barriers for rotation.
Time-resolved spectroscopic methods, such as transient absorption or time-resolved infrared (TR-IR) spectroscopy, could be employed to study the excited-state dynamics of the molecule. By exciting the molecule with a short laser pulse, it is possible to monitor the decay pathways and lifetimes of its excited states, providing information on photophysical processes that are currently unknown. Furthermore, the combination of different spectroscopic techniques, such as Raman and electron energy-loss spectroscopy (EELS), could provide a more comprehensive understanding of the material's chemical and physical properties. arxiv.org
These dynamic studies are crucial for understanding how this compound might interact with biological targets or other molecules in a non-static, real-world environment.
In-depth Computational Modeling of Complex Interactions
Computational chemistry offers powerful tools to complement experimental studies and to explore aspects of molecular behavior that are difficult to access experimentally. For this compound, in-depth computational modeling can provide significant insights.
Density Functional Theory (DFT) calculations, which have been successfully used to study related benzamide structures, can be applied to further refine our understanding of the electronic structure and conformational landscape of this molecule. niscpr.res.inresearchgate.net Such calculations can predict spectroscopic properties (e.g., NMR and IR spectra) for comparison with experimental data, helping to validate the computational models. researchgate.net Furthermore, DFT can be used to calculate the rotational energy barriers around the key single bonds, providing a theoretical basis for the dynamic behavior observed in spectroscopic experiments.
Molecular docking and molecular dynamics (MD) simulations represent a significant unexplored avenue. These methods can be used to predict how this compound and its analogues might bind to specific protein targets. For example, benzamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors, and docking studies have been used to rationalize their structure-activity relationships. nih.gov Similar in silico screening could identify potential biological targets for this compound, guiding future experimental work. MD simulations can then be used to study the stability of the predicted binding poses and to understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that govern the binding affinity and specificity.
Design and Synthesis of Advanced Benzamide Analogues for Specific Molecular Probes
A particularly exciting future direction is the use of the this compound scaffold as a starting point for the design and synthesis of advanced molecular probes. By strategically introducing functional groups, the molecule can be tailored for specific applications in chemical biology and materials science.
One approach is the development of fluorescent probes. By incorporating fluorophores into the benzamide structure, or by designing analogues that become fluorescent upon binding to a specific target, it is possible to create tools for imaging and sensing. For example, changes in the substitution pattern on either of the phenyl rings could be used to tune the photophysical properties of the molecule.
Another avenue is the synthesis of benzamide analogues as receptor ligands or enzyme inhibitors. Research on other benzamides has shown that this chemical class can be modified to act as potent and selective ligands for various biological targets, such as neurokinin (NK) receptors. nih.gov By systematically modifying the structure of this compound, it may be possible to develop novel probes to study these or other biological systems. Structure-activity relationship (SAR) analysis, guided by computational modeling, would be crucial in this endeavor to understand how steric, electronic, and lipophilic characteristics affect biological activity. nih.gov
The synthesis of photoaffinity labels is another advanced application. By incorporating a photoreactive group (e.g., an azido (B1232118) or diazirine group) into the molecule, a probe can be created that, upon photoactivation, covalently binds to its target. This would be a powerful tool for identifying the specific binding partners of this class of compounds in a complex biological milieu.
Compound Data
Table 1: Crystallographic Data for this compound and Related Analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
